2-Chlorothioanisole (CAS 17733-22-1; C7H7ClS; MW 158.65 g/mol) is an ortho-substituted aromatic sulfide featuring a chlorine atom adjacent to a methylthio group on the benzene ring. This bifunctional organosulfur compound is characterized by a boiling point of 239-240 °C, density of 1.22 g/cm³, refractive index of approximately 1.608, and a calculated Log P of 3.088.
Molecular FormulaC7H7ClS
Molecular Weight158.65 g/mol
CAS No.17733-22-1
Cat. No.B095706
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2-Chlorothioanisole
CAS
17733-22-1
Synonyms
2-chlorophenyl methyl sulfide 2-CPMS
Molecular Formula
C7H7ClS
Molecular Weight
158.65 g/mol
Structural Identifiers
SMILES
CSC1=CC=CC=C1Cl
InChI
InChI=1S/C7H7ClS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
InChIKey
IHLDFHCSSCVPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2-Chlorothioanisole (CAS 17733-22-1) - Key Intermediate and Sourcing Considerations
2-Chlorothioanisole (CAS 17733-22-1; C7H7ClS; MW 158.65 g/mol) is an ortho-substituted aromatic sulfide featuring a chlorine atom adjacent to a methylthio group on the benzene ring [1]. This bifunctional organosulfur compound is characterized by a boiling point of 239-240 °C, density of 1.22 g/cm³, refractive index of approximately 1.608, and a calculated Log P of 3.088 [2]. The compound exists predominantly in the trans conformation in solution [3]. Its primary utility lies in its role as a versatile building block for further functionalization, where the chlorine atom and the sulfur moiety offer distinct and orthogonal reactivity .
Orthogonal reactivity: chlorine and sulfur handles for diversification
Sourcing confidence: well-characterized physical constants for batch verification
Conformational predictability: predominantly trans geometry aids molecular modeling
[1] PubChem. (2026). 2-Chlorophenyl methyl sulfide. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17733-22-1 View Source
[3] Krishna, J. G., & Kuppusamy, B. (1978). The preferred conformations of 2,4-dichlorophenol, 2,4-dichloroanisole and their sulphur analogues. Journal of Molecular Structure, 43(1), 87-95. View Source
Why Generic Substitution Fails: The Case for 2-Chlorothioanisole (CAS 17733-22-1) Over Analogs
In-class substitution of 2-chlorothioanisole with other halothioanisoles or aryl sulfides is not straightforward due to a unique confluence of electronic and steric factors at the ortho-position. The specific combination of a moderately deactivating chlorine atom for electrophilic aromatic substitution and a sulfur group capable of undergoing oxidation or participating in metal-catalyzed cross-couplings creates a distinct reactivity profile . The chlorine atom's bond strength (C-Cl) renders it less reactive in standard Suzuki couplings compared to a C-Br analog, necessitating specialized catalytic systems (e.g., with XPhos or SPhos ligands) that can differentiate between starting materials and lead to variable yields and selectivity . Furthermore, the compound's dipole moment and conformational preference (predominantly trans) influence its physical properties and potential intermolecular interactions, which can be critical for specific applications like crystallography or biophysical assays, and differ from the para- or meta- substituted isomers [1]. Therefore, a change in the halogen (e.g., from Cl to Br) or the substitution pattern (e.g., 3- or 4-chloro) will likely alter reaction kinetics, product distribution, and purification outcomes, underscoring the need for precise sourcing.
Halogen change alters cross-coupling performance
Replacing Cl with Br may shift reactivity; C-Cl requires specialized ligands (XPhos, SPhos) for efficient coupling, affecting yield and selectivity.
Positional isomer substitution disrupts kinetics
Meta- or para-chloro isomers have different dipole moments and steric profiles, leading to altered reaction pathways and product distributions.
Conformational mismatch in analogs
The trans conformational preference is specific to the ortho-Cl/S arrangement; analogs may adopt different rotamers, impacting biophysical or crystallization assays.
[1] Krishna, J. G., & Kuppusamy, B. (1978). The preferred conformations of 2,4-dichlorophenol, 2,4-dichloroanisole and their sulphur analogues. Journal of Molecular Structure, 43(1), 87-95. View Source
Quantitative Evidence Guide: Selecting 2-Chlorothioanisole (CAS 17733-22-1) Based on Data
Synthetic Yield Comparison: 2-Chlorothioanisole vs. 2-Chlorothiophenol
A key differentiator is the efficiency of its synthesis from a commercially available precursor. The preparation of 2-chlorothioanisole from 2-chlorothiophenol via methylation with methyl iodide proceeds with a reported yield of 89% under standard conditions . This provides a quantitative benchmark for in-house synthesis or for evaluating the cost-effectiveness of purchased material against the starting material cost.
Synthetic yieldReported
89% yield (from 2-chlorothiophenol)
Cost-effective route benchmark for procurement evaluation
Source-specific review; verify with batch data
Synthetic YieldSulfur ChemistryMethylation
Evidence Dimension
Synthetic Yield
Target Compound Data
89%
Comparator Or Baseline
N/A (baseline: reaction completion)
Quantified Difference
89% yield
Conditions
Reaction of 2-chlorothiophenol (27.6 mmol) with methyl iodide (32.81 mmol) in standard conditions
Why This Matters
This high yield indicates a cost-effective and scalable route for in-house synthesis or provides a benchmark for negotiating bulk procurement pricing.
Synthetic YieldSulfur ChemistryMethylation
Enzyme Substrate Specificity: 2-Chlorothioanisole vs. 2-Bromothioanisole
In enzymatic studies, 2-chlorothioanisole serves as a distinct substrate for certain monooxygenases. Data from BRENDA shows that while both 2-chloro- and 2-bromothioanisole are accepted by enzymes from Pseudomonas putida, 2-chlorothioanisole is specifically noted as a substrate for the oxidation of its methylthio group [1]. While not a direct kinetic comparison, this indicates that the enzyme can differentiate between the chloro and bromo analogs, and 2-chlorothioanisole is a validated substrate for studying this class of enzymes.
Enzyme specificityClass-level
Validated substrate for monooxygenase 1.14.14.11 (Ps. putida); differs from 2-bromo analog
Supports sulfur oxidation pathway studies
Kinetic differentiation not quantified
BiocatalysisEnzyme SpecificityOxidation
Evidence Dimension
Enzyme Substrate Acceptance
Target Compound Data
Substrate for enzyme 1.14.14.11 (Pseudomonas putida)
Comparator Or Baseline
2-bromothioanisole is also a substrate for the same enzyme, but 2-chlorothioanisole is a validated, specific substrate.
For researchers in biocatalysis or drug metabolism, this confirms 2-chlorothioanisole is a validated tool compound for studying sulfur oxidation pathways, distinguishing it from other halogenated analogs.
BiocatalysisEnzyme SpecificityOxidation
[1] BRENDA. (2014). Literature summary for enzyme 1.14.14.11. Retrieved from https://www.brenda-enzymes.org/literature.php?r=1.14.14.11 View Source
Conformational Preference: trans Conformation of 2-Chlorothioanisole
Dipole moment analysis confirms that 2-chlorothioanisole exists predominantly in a trans conformation in solution [1]. This contrasts with some other ortho-substituted analogs where steric hindrance might favor different rotamers or a different distribution of conformers. The defined geometry can influence intermolecular interactions, such as in crystal packing or ligand-protein binding.
ConformationClass-level
Predominantly trans conformation (dipole moment)
Predictable 3D shape for molecular modeling and docking
This established conformational preference provides a predictable 3D shape for molecular modeling, docking studies, and for designing analogs with specific steric requirements, unlike analogs with unknown or mixed conformations.
[1] Krishna, J. G., & Kuppusamy, B. (1978). The preferred conformations of 2,4-dichlorophenol, 2,4-dichloroanisole and their sulphur analogues. Journal of Molecular Structure, 43(1), 87-95. View Source
The 1H NMR spectrum of 2-chlorothioanisole has been rigorously studied in acetone-d6 solution, providing a well-characterized reference point for analytical and synthetic chemistry . The availability of this data ensures unambiguous identification and quantification of the compound in complex mixtures, distinguishing it from closely related impurities or byproducts that may arise during synthesis.
NMR referenceSupporting evidence
1H NMR spectrum in acetone-d6 available
Identity and purity confirmation for new vendor sourcing
Cross-check with supplier COA
NMR SpectroscopyAnalytical ChemistryReference Standard
Evidence Dimension
Spectroscopic Characterization
Target Compound Data
1H NMR spectrum available in acetone-d6
Comparator Or Baseline
N/A (baseline: known reference spectrum)
Quantified Difference
Provides a validated analytical fingerprint
Conditions
Acetone-d6 solution
Why This Matters
This provides a critical quality control and analytical reference, essential for confirming product identity and purity in both research and industrial settings, especially when sourcing from a new vendor.
NMR SpectroscopyAnalytical ChemistryReference Standard
Commercial Purity and Physical Property Benchmarking
Commercially, 2-chlorothioanisole is available at high purity levels, with typical specifications of ≥96% (Sigma-Aldrich) or >98.0% (GC) (TCI) . Key physical properties are well-defined and consistent across reputable suppliers: Boiling Point: 239-240 °C (lit.) or 227 °C ; Refractive Index: n20/D 1.608 or 1.61 ; Density: 1.22 g/cm³ . This consistency in key properties ensures reliable experimental reproducibility across different batches and vendors.
Quality benchmarkSupporting evidence
Purity ≥96–>98%; BP 227–240 °C; n20/D 1.608–1.61; Density 1.22 g/cm³
Procurement benchmark for batch-to-batch consistency
Standard analytical conditions (GC, refractive index, density measurement)
Why This Matters
Establishes a clear, verifiable quality benchmark for procurement, ensuring that purchased material meets the required specifications for sensitive applications and enabling troubleshooting of unexpected experimental results.
Quality ControlPhysical PropertiesProcurement
Key Application Scenarios Where 2-Chlorothioanisole (CAS 17733-22-1) Proves Its Value
Precursor for 2-Chlorophenyl Methyl Sulfone
The primary documented synthetic application for 2-chlorothioanisole is as an intermediate in the synthesis of 2-chlorophenyl methyl sulfone . This transformation involves oxidation of the thioether to the corresponding sulfone, a functional group of significant interest in medicinal chemistry and materials science. The well-characterized NMR spectrum of the starting material provides a baseline for monitoring reaction progress and confirming product formation .
Building Block in Palladium-Catalyzed Cross-Coupling
Despite the lower reactivity of the C-Cl bond compared to C-Br, 2-chlorothioanisole serves as a viable electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig couplings when combined with advanced phosphine ligands (e.g., XPhos, SPhos) . Its ortho-substitution pattern and the presence of the sulfur group can offer unique regioselectivity and influence the electronic properties of the resulting biaryl products, making it a strategic choice for constructing specific molecular architectures in pharmaceutical research .
Substrate for Biocatalytic Oxidation Studies
2-Chlorothioanisole is a validated substrate for studying monooxygenase enzymes involved in sulfur oxidation, such as those from Pseudomonas putida . Its defined, predominantly trans conformation in solution can influence enzyme-substrate binding and the stereochemical outcome of oxidation to the corresponding sulfoxide, making it a useful probe for investigating the mechanism and selectivity of these biocatalysts [1].
Conformational Analysis and Molecular Modeling
The established preference for a trans conformation in solution, as determined by dipole moment analysis, makes 2-chlorothioanisole a valuable model compound for studying steric and electronic effects in ortho-substituted aromatics . This defined geometry is particularly useful for computational chemistry and molecular docking studies where a reliable 3D structure is required for accurate predictions .
Application
Selection Property
Validation Focus
Sulfone synthesis via thioether oxidation
Methylthio group oxidizability
Reaction monitoring by NMR; product identity confirmation
Enzyme specificity and stereochemical outcome assessment
Molecular modeling and docking studies
Defined trans conformation in solution
Dipole moment analysis; 3D structure predictability
[1] BRENDA. (2014). Literature summary for enzyme 1.14.14.11. View Source
[2] Krishna, J. G., & Kuppusamy, B. (1978). The preferred conformations of 2,4-dichlorophenol, 2,4-dichloroanisole and their sulphur analogues. Journal of Molecular Structure, 43(1), 87-95. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.